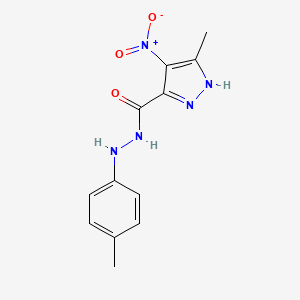

1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This particular compound features a pyrazole ring substituted with a carboxylic acid, a nitro group, and a hydrazide moiety, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

Vorbereitungsmethoden

The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

Hydrazide Formation: The final step involves the reaction of the nitro-substituted pyrazole with 4-methylphenylhydrazine under reflux conditions in a suitable solvent like ethanol.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide undergoes various chemical reactions, including:

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. The compound has been tested for its effectiveness against various bacterial strains and fungi. Studies indicate that derivatives of 1H-pyrazole can inhibit the growth of pathogens due to their ability to disrupt cellular processes. For instance, a study demonstrated that certain pyrazole derivatives showed promising results against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole compounds have been widely documented. The compound has been evaluated for its ability to reduce inflammation in various models, including carrageenan-induced paw edema in rats. Results indicated a significant reduction in swelling, suggesting that it may serve as an effective anti-inflammatory agent .

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives. The compound has been synthesized and tested for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells. A specific study reported that derivatives demonstrated significant activity against human breast cancer cells, indicating a potential pathway for developing new cancer therapies .

Herbicidal Activity

Pyrazole compounds have been investigated for their herbicidal properties. The compound has shown effectiveness in inhibiting the growth of certain weeds without adversely affecting crop plants, making it a candidate for development as a selective herbicide. Field trials have indicated that formulations containing pyrazole derivatives can significantly reduce weed biomass while promoting crop yield .

Insecticidal Properties

In addition to herbicidal applications, some studies have reported the insecticidal activity of pyrazole derivatives against agricultural pests. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death. This property makes it an attractive option for integrated pest management strategies in sustainable agriculture .

Synthetic Pathways

The synthesis of 1H-pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide typically involves multi-step reactions starting from readily available precursors such as hydrazine and carboxylic acids. Various synthetic routes have been optimized to enhance yield and purity .

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the final product, ensuring its suitability for biological testing.

Case Studies

Wirkmechanismus

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to potential therapeutic effects . The hydrazide moiety can form hydrogen bonds with target proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide can be compared with similar compounds such as:

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester: This compound lacks the nitro and hydrazide groups, making it less reactive in certain chemical transformations.

Methyl 4-Nitro-1H-pyrazole-3-carboxylate: Similar in structure but with a methyl ester instead of a hydrazide, affecting its reactivity and applications.

The unique combination of functional groups in this compound makes it a versatile and valuable compound in various fields of research and industry.

Biologische Aktivität

1H-Pyrazole derivatives, particularly those with modifications such as carboxylic acids and nitro groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(4-methylphenyl)hydrazide , exploring its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C11H12N4O3

- Molecular Weight : 248.24 g/mol

- CAS Number : 81016-50-4

Its structure features a pyrazole ring with a carboxylic acid group at the 3-position, a methyl group at the 5-position, a nitro group at the 4-position, and a hydrazide moiety linked to a para-methylphenyl group. This combination of functional groups is expected to enhance its biological activity compared to simpler analogs.

Anticancer Properties

1H-Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro studies have shown that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, such as:

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of pyrazole derivatives. The compound has demonstrated activity against several bacterial strains, suggesting its role as a potential antibacterial agent. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Studies indicate that:

- The presence of electron-withdrawing groups (like nitro) enhances anticancer activity.

- Substituents on the phenyl ring significantly affect the compound's potency; for instance, para-substituted phenyl groups tend to show superior activity compared to meta or ortho substitutions .

Study on Anticancer Activity

A study conducted by researchers synthesized several pyrazole derivatives and evaluated their anticancer activities against various cell lines. The results indicated that compounds similar to This compound exhibited significant antiproliferative effects on breast and liver cancer cells, with IC50 values in the micromolar range .

In Vivo Studies

In vivo studies using animal models have shown that certain pyrazole derivatives can reduce tumor size significantly compared to controls. These findings support further development of these compounds as potential anticancer agents .

Eigenschaften

CAS-Nummer |

81016-47-9 |

|---|---|

Molekularformel |

C12H13N5O3 |

Molekulargewicht |

275.26 g/mol |

IUPAC-Name |

5-methyl-N'-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carbohydrazide |

InChI |

InChI=1S/C12H13N5O3/c1-7-3-5-9(6-4-7)14-16-12(18)10-11(17(19)20)8(2)13-15-10/h3-6,14H,1-2H3,(H,13,15)(H,16,18) |

InChI-Schlüssel |

MHQVMSOAZKBBPC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NNC(=O)C2=NNC(=C2[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.